Cas no 1131587-85-3 (Methyl 2-(aminomethyl)-5-bromobenzoate)

Methyl 2-(aminomethyl)-5-bromobenzoate is a brominated aromatic ester with an aminomethyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its key advantages include a reactive amine moiety, which facilitates further derivatization, and the bromine substituent, enabling cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The ester group offers additional functionalization potential through hydrolysis or transesterification. This compound is particularly useful in the synthesis of complex molecules, including bioactive compounds and agrochemicals, due to its balanced reactivity and stability under standard conditions. Its well-defined structure ensures consistent performance in multi-step synthetic routes.
Methyl 2-(aminomethyl)-5-bromobenzoate structure
1131587-85-3 structure
Product Name:Methyl 2-(aminomethyl)-5-bromobenzoate
CAS No:1131587-85-3
MF:C9H10BrNO2
MW:244.085201740265
MDL:MFCD28125530
CID:1015834
PubChem ID:44828923
Update Time:2025-05-20

Methyl 2-(aminomethyl)-5-bromobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(aminomethyl)-5-bromobenzoate
    • AK133842
    • BB 0261610
    • CTK8E2054
    • FT-0656555
    • KB-145554
    • methyl 2-(aminomethyl)-5-bromanyl-benzoate
    • SBB068036
    • Benzoic acid, 2-(aMinoMethyl)-5-broMo-, Methyl ester
    • 1131587-85-3
    • AKOS015852168
    • CS-0440988
    • DTXSID60661010
    • methyl2-(aminomethyl)-5-bromobenzoate
    • DB-060320
    • A802796
    • MDL: MFCD28125530
    • Inchi: 1S/C9H10BrNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,5,11H2,1H3
    • InChI Key: APRBPDMQILLKPH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CN)=C(C(=O)OC)C=1

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.3Ų

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Methyl 2-(aminomethyl)-5-bromobenzoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1131587-85-3)Methyl 2-(aminomethyl)-5-bromobenzoate
Order Number:A802796
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):353.0
Email:sales@amadischem.com

Additional information on Methyl 2-(aminomethyl)-5-bromobenzoate

Methyl 2-(aminomethyl)-5-bromobenzoate (CAS No. 1131587-85-3): A Comprehensive Overview

Methyl 2-(aminomethyl)-5-bromobenzoate, identified by its CAS number 1131587-85-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a benzoate core with substituents including an amino methyl group and a bromine atom, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural configuration of Methyl 2-(aminomethyl)-5-bromobenzoate imparts distinct reactivity patterns, making it particularly useful in the development of novel therapeutic agents. The presence of the bromine atom at the 5-position enhances its utility in cross-coupling reactions, which are fundamental in modern drug discovery. These reactions allow for the efficient construction of complex molecular frameworks, enabling researchers to explore new avenues in medicinal chemistry.

In recent years, there has been a surge in research focusing on the development of small molecule inhibitors targeting various disease pathways. Methyl 2-(aminomethyl)-5-bromobenzoate has emerged as a key building block in this endeavor. Its benzoate moiety is commonly found in a wide range of bioactive compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties. The amino methyl group further expands its synthetic versatility, allowing for the introduction of additional functional groups through nucleophilic substitution reactions.

One of the most compelling aspects of Methyl 2-(aminomethyl)-5-bromobenzoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The benzoate scaffold and bromine substituent in Methyl 2-(aminomethyl)-5-bromobenzoate provide an ideal platform for such modifications.

Recent studies have highlighted the compound's potential in the development of inhibitors for tyrosine kinases, a subset of kinases known for their involvement in tumor growth and progression. Researchers have leveraged the reactivity of the bromine atom to introduce diverse pharmacophores that enhance binding affinity to target proteins. This approach has led to the discovery of several promising lead compounds that are currently undergoing further optimization.

The utility of Methyl 2-(aminomethyl)-5-bromobenzoate extends beyond kinase inhibition. Its structural features also make it a valuable intermediate in the synthesis of protease inhibitors, which are critical for treating infectious diseases and chronic conditions. The amino methyl group provides a handle for further functionalization, enabling the creation of molecules that can selectively inhibit specific proteases without affecting other enzymes.

In addition to its pharmaceutical applications, Methyl 2-(aminomethyl)-5-bromobenzoate has shown promise in materials science. The benzoate moiety is known to contribute to the stability and solubility of organic compounds, making it an attractive choice for developing new materials with enhanced properties. Researchers are exploring its use in creating polymers and coatings that exhibit improved mechanical strength and thermal resistance.

The synthesis of Methyl 2-(aminomethyl)-5-bromobenzoate typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods not only streamline the production process but also enable the introduction of complex functional groups with minimal side reactions.

Quality control and characterization are paramount when dealing with such specialized compounds. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the identity and purity of Methyl 2-(aminomethyl)-5-bromobenzoate. These methods provide detailed insights into its molecular structure and help ensure consistency across different batches.

The growing interest in Methyl 2-(aminomethyl)-5-bromobenzoate underscores its importance as a versatile intermediate in modern chemical research. As new synthetic strategies continue to emerge, researchers will undoubtedly find innovative ways to utilize this compound in their work. Whether it is for developing life-saving drugs or creating advanced materials, Methyl 2-(aminomethyl)-5-bromobenzoate remains a cornerstone of scientific exploration.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1131587-85-3)Methyl 2-(aminomethyl)-5-bromobenzoate
A802796
Purity:99%
Quantity:1g
Price ($):353.0
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